Purine, 6-((o-chlorobenzyl)thio)-
Overview
Description
Purine, 6-((o-chlorobenzyl)thio)- is a chemical compound with the molecular formula C₁₂H₉ClN₄S and a molecular weight of 276.745 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Mechanism of Action
Mode of Action
It is known that purine derivatives can interact with various enzymes and receptors in the body, potentially leading to a variety of biochemical changes .
Biochemical Pathways
These include nucleic acid synthesis, energy metabolism, signal transduction, and regulation of enzyme activity .
Result of Action
Purine derivatives have been associated with a wide range of biological effects, depending on their specific structures and targets .
Preparation Methods
The synthesis of Purine, 6-((o-chlorobenzyl)thio)- typically involves the reaction of purine derivatives with o-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Purine, 6-((o-chlorobenzyl)thio)- undergoes various chemical reactions, including:
Scientific Research Applications
Purine, 6-((o-chlorobenzyl)thio)- has several scientific research applications:
Comparison with Similar Compounds
Purine, 6-((o-chlorobenzyl)thio)- can be compared with other similar compounds, such as:
6-Thioguanine: A purine analog used in the treatment of leukemia.
6-Mercaptopurine: Another purine analog with immunosuppressive properties, used in the treatment of autoimmune diseases and cancer.
Azathioprine: A prodrug that is metabolized into 6-mercaptopurine, used in organ transplantation and autoimmune diseases.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the unique properties of Purine, 6-((o-chlorobenzyl)thio)- .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methylsulfanyl]-7H-purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-9-4-2-1-3-8(9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITSATWAZDKOBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198731 | |
Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5069-68-1 | |
Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005069681 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Purine, 6-[(o-chlorobenzyl)thio]- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15748 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Purine, 6-((o-chlorobenzyl)thio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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